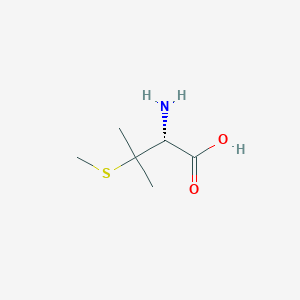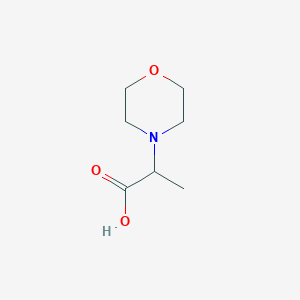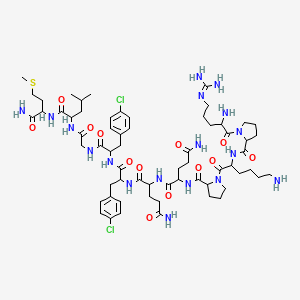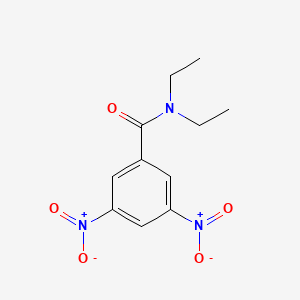
2-Chloronicotinic acid hydrochloride
描述
2-Chloronicotinic acid hydrochloride: is a halogenated derivative of nicotinic acid. It is commonly used as an intermediate in the production of various bioactive compounds, including agricultural chemicals and pharmaceuticals . The compound is known for its role in the synthesis of important products such as boscalid and diflufenican .
准备方法
Synthetic Routes and Reaction Conditions:
Chlorination of Nicotinic Acid N-Oxide: One common method involves the chlorination of the N-oxide of nicotinic acid.
Substitution of Hydroxyl Group: Another method involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom.
Cyclization of Acrolein Derivatives: A tandem reaction involving the cyclization of various acrolein derivatives can also be used to synthesize 2-chloronicotinic acid.
Industrial Production Methods:
High-Pressure Reaction: In an industrial setting, 2-chloronicotinic acid can be synthesized by adding a compound shown in formula (II) and an organic solvent into a high-pressure reaction kettle.
Direct Oxidation: Another industrial method involves the direct oxidation of 2-chloro-3-methylpyridine using N-hydroxyphthalimide as an initiator and a metal salt as a catalyst.
化学反应分析
Types of Reactions:
Oxidation: 2-Chloronicotinic acid can undergo oxidation reactions, often using reagents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in aqueous or organic solvents.
Major Products:
2-(Phenylamino)pyridine-3-carboxylic acid: Formed through nucleophilic substitution with aniline.
科学研究应用
Chemistry: 2-Chloronicotinic acid hydrochloride is used as an intermediate in the synthesis of various bioactive compounds, including herbicides and fungicides .
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory drugs such as pranoprofen .
Industry: In addition to its use in agriculture and pharmaceuticals, this compound is also employed in the production of dyes, food additives, and feed additives .
作用机制
The mechanism of action of 2-chloronicotinic acid hydrochloride involves its role as an intermediate in various chemical reactions. It acts by participating in nucleophilic substitution and oxidation reactions, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .
相似化合物的比较
2-Hydroxynicotinic Acid: Another derivative of nicotinic acid, used in similar applications but with different reactivity due to the hydroxyl group.
Boscalid: A fungicide synthesized using 2-chloronicotinic acid as an intermediate.
Diflufenican: An herbicide also synthesized using 2-chloronicotinic acid.
Uniqueness: 2-Chloronicotinic acid hydrochloride is unique due to its halogenated structure, which imparts specific reactivity and makes it a valuable intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
2-chloropyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILEOFUZXHTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376462 | |
| Record name | 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56055-55-1 | |
| Record name | 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)

![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)
![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)





